molecular formula C10H14O2 B142917 (+)-Rhododendrol CAS No. 59092-94-3

(+)-Rhododendrol

Cat. No. B142917
CAS RN: 59092-94-3
M. Wt: 166.22 g/mol
InChI Key: SFUCGABQOMYVJW-QMMMGPOBSA-N
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Description

(+)-Rhododendrol is a phenolic compound known for its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This property has led to its use in cosmetic products for skin lightening. However, it has been reported to induce a vitiligo-like skin depigmentation, particularly at sites of repeated chemical contact . The compound has also been associated with tyrosinase-dependent toxicity to melanocytes, the cells responsible for pigment production in the skin .

Synthesis Analysis

The synthesis of rhododendrol derivatives has been explored in several studies. One approach to synthesizing chromenes and chromanes, which are structurally related to rhododendrol, involves a formal [3 + 3] cycloaddition methodology. This method has been applied to the concise total syntheses of (+/-)-rhododaurichromanic acids A and B and methyl (+/-)-daurichromenic ester, achieving an overall yield of 15% . Another study reports the synthesis of rhododendrol glycosides, which are novel derivatives of (+)-epirhododendrin and (-)-rhododendrin, achieved in six steps from benzaldehyde. These glycosides have shown potent tyrosinase inhibitory activity, with the activity being significantly influenced by the stereochemistry of the glycosides .

Molecular Structure Analysis

While the specific molecular structure analysis of (+)-rhododendrol is not detailed in the provided papers, the related compounds synthesized in the studies involve complex molecular architectures. The synthesis of chromenes and chromanes, for example, indicates a sophisticated molecular structure that can be constructed using advanced synthetic methodologies .

Chemical Reactions Analysis

Rhododendrol has been shown to exert its effects through tyrosinase-dependent mechanisms. It serves as a substrate for tyrosinase and its cytotoxicity against melanocytes is triggered by the enzymatic conversion to active products. This process does not involve reactive oxygen species but leads to up-regulation of genes responsible for apoptosis and/or autophagy . Additionally, the synthesis of rhododendrol derivatives involves key reactions such as aldol condensation and trichloroacetimidate glycosylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-rhododendrol are closely related to its biological activity. Its ability to inhibit tyrosinase and its subsequent cytotoxicity to melanocytes are indicative of its reactivity. The compound's interaction with glutathione levels within cells is crucial for determining the survival of melanocytes post-exposure. A reduction in cellular glutathione is observed upon treatment with rhododendrol, but an antioxidant response can increase glutathione levels, which is vital for cell survival .

Scientific Research Applications

Melanocyte Cytotoxicity and Depigmentation Mechanism

(+)-Rhododendrol, known for its skin-whitening properties, has been extensively studied in the context of melanocyte cytotoxicity and depigmentation. It has been identified as a tyrosinase inhibitor, and its interaction with melanocytes has been a subject of significant research. Studies have found that (+)-Rhododendrol competitively inhibits tyrosinase and serves as a substrate for the enzyme, leading to cytotoxic effects on melanocytes at high concentrations sufficient for inhibiting tyrosinase. This cytotoxicity is believed to be triggered by the enzymatic conversion of (+)-Rhododendrol to active product(s), without the involvement of reactive oxygen species. Up-regulation of genes responsible for apoptosis and/or autophagy and activation of caspase-3, a marker of cell death, were found to be tyrosinase-dependent, indicating a potential mechanism for the depigmenting effect of (+)-Rhododendrol (Sasaki et al., 2014).

Immune System Interaction

Further insights into the action of (+)-Rhododendrol have been gained through immunological studies. It has been suggested that Rhododendrol-induced leukoderma might be an autoimmune disorder. This hypothesis is supported by the observation that melanoma immunization in mice using Rhododendrol-treated melanoma cells could delay the growth of melanoma cells in vivo. This indicates that Rhododendrol not only affects melanocytes directly but might also interact with the immune system, making it a compound of interest for immunotherapy targeting melanoma (Takagi et al., 2015).

Glutathione Levels and Melanocyte Survival

The survival of melanocytes after exposure to (+)-Rhododendrol appears to be closely linked to the levels of glutathione, an important antioxidant in cells. Studies have shown that the cytotoxicity of (+)-Rhododendrol is enhanced when glutathione levels are experimentally reduced and alleviated when glutathione levels are increased. This suggests that the ability of melanocytes to survive after exposure to (+)-Rhododendrol might depend on their capacity to maintain appropriate glutathione levels, providing a potential avenue for mitigating the depigmenting effects of the compound (Kondo et al., 2016).

Influence on Skin Permeation

The skin permeation of (+)-Rhododendrol is another area of research focus, especially considering its use in cosmetics. Investigations into the effects of layered application, formulations, and their components on the skin permeation of cosmetics containing (+)-Rhododendrol have shown that these factors significantly influence the skin permeation of the active component. This research provides valuable insights into how formulations and application methods can affect the delivery and efficacy of active ingredients in skin products (Arce et al., 2019).

Safety And Hazards

Rhododendrol is known to be cytotoxic . It has been reported to induce leukoderma in some consumers using RD-containing skin-brightening cosmetics . The skin condition, caused by RD, is called RD-induced leukoderma .

Future Directions

Future research could focus on the enzymatic strategy for RD-catechol production using engineered cytochrome P450 102A1 (CYP102A1) and Ty . These results indicate that engineered CYP102A1 and Ty can be used as effective biocatalysts to produce hydroxylated products .

properties

IUPAC Name

4-[(3S)-3-hydroxybutyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUCGABQOMYVJW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Rhododendrol

CAS RN

59092-94-3
Record name (+)-Rhododendrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RHODODENDROL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I28TB0QTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
948
Citations
S Ito, K Wakamatsu - International journal of molecular sciences, 2018 - mdpi.com
RS-4-(4-hydroxyphenyl)-2-butanol (rhododendrol (RD))—a skin-whitening ingredient—was reported to induce leukoderma in some consumers. We have examined the biochemical …
Number of citations: 39 www.mdpi.com
Y Tokura, T Fujiyama, S Ikeya, K Tatsuno… - Journal of …, 2015 - Elsevier
Recently, an unexpected outbreak of patients with leukoderma occurred in Japan with the use of brightening/lightening cosmetics containing rhododendrol (RD). Patients developed …
Number of citations: 54 www.sciencedirect.com
K Matsunaga, K Suzuki, A Ito… - The Journal of …, 2021 - Wiley Online Library
Individuals who used skin‐whitening cosmetics (quasi‐drugs) containing 2% rhododendrol‐containing agents, developed leukoderma at a higher frequency than those who have used …
Number of citations: 14 onlinelibrary.wiley.com
A Boffi, S Cacchi, P Ceci, R Cirilli, G Fabrizi… - …, 2011 - Wiley Online Library
The use of phosphine‐free perfluoro‐tagged palladium nanoparticles immobilized on fluorous silica gel (FSG), either through fluorous–fluorous interactions or covalent bonding, in the …
M Okura, T Yamashita, Y Ishii-Osai… - Journal of …, 2015 - Elsevier
Background Rhododendrol (RD), a skin-whitening agent, is believed to be associated with cases of cosmetics-related leukoderma that have been reported in Japan. Recently, we have …
Number of citations: 43 www.sciencedirect.com
T Fujita, H Hatamoto, T Iwasaki, S Takafuji - Phytochemistry, 1995 - Elsevier
… The bioconversion of rhododendrol into its glycosides by A. nikoense cultured cells … rhododendrol glycoside(s), but did not contain rhododendrol. Because the presence of rhododendrol …
Number of citations: 18 www.sciencedirect.com
S Ito, W Gerwat, L Kolbe, T Yamashita… - Pigment Cell & …, 2014 - Wiley Online Library
Racemic RS ‐4‐(4‐hydroxyphenyl)‐2‐butanol (rhododendrol, RD ) was used as a topical skin‐whitening agent until it was recently reported to induce leukoderma. We then showed that …
Number of citations: 51 onlinelibrary.wiley.com
M Sasaki, M Kondo, K Sato, M Umeda… - Pigment Cell & …, 2014 - Wiley Online Library
… In this study, we examined the effects of rhododendrol on cultured human melanocytes to understand the possible mechanisms of rhododendrol-induced leukoderma caused by …
Number of citations: 132 onlinelibrary.wiley.com
R Tsutsumi, K Sugita, Y Abe, Y Hozumi… - Journal of …, 2019 - Wiley Online Library
… changes caused by rhododendrol, we examined specimens of … daily application of 30% rhododendrol to the skin of hairless … Our findings indicated that the application of rhododendrol in …
Number of citations: 9 onlinelibrary.wiley.com
S Kasamatsu, A Hachiya, S Nakamura… - Journal of …, 2014 - Elsevier
… induce the cytotoxicity of rhododendrol and liquid chromatography-tandem mass spectrometry was introduced to detect rhododendrol and its metabolites in the presence of tyrosinase. …
Number of citations: 57 www.sciencedirect.com

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